N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a 3-methylphenyl group at position 2 and a methyl group at position 2.
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-7-6-10-17(13-14)20-22-15(2)18(24-20)11-12-21-19(23)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBVBWGRZKIJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound based on various research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 411.5 g/mol |
| LogP | 4.7018 |
| LogD | 3.323 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 58.167 Ų |
Research indicates that compounds containing thiazole moieties exhibit significant biological activity due to their ability to interact with various biological targets. The thiazole ring in this compound is believed to contribute to its anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation.
Anticancer Activity
In a study examining thiazole derivatives, it was found that certain compounds exhibited potent cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics such as doxorubicin, suggesting a promising therapeutic potential .
Case Studies
- In Vitro Studies :
-
Antimicrobial Activity :
- Several derivatives of thiazole have been tested for antibacterial properties. Compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- Notably, one study reported that thiazole derivatives had comparable efficacy to norfloxacin against Staphylococcus epidermidis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table highlights structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects : Replacement of benzamide with sulfonamide (e.g., compound 3 in ) may enhance solubility but reduce aromatic stacking interactions.
- Heterocyclic Modifications : Thiadiazole () or pyridine () rings alter electronic profiles and binding affinities.
Pharmacological and Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, leveraging thiazole ring formation and amide coupling. Key steps include:
- Hantzsch Thiazole Synthesis : Reacting α-chloroglycinate derivatives with thioureas or thioamides under microwave-assisted conditions to form the thiazole core (e.g., 4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl group) .
- Amide Bond Formation : Coupling the thiazole intermediate with benzamide derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures yields the final compound (>95% purity) .
Q. Reference Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Microwave, 100°C, 30 min | 85–90 | ≥97% |
| Amide coupling | EDC, HOBt, DMF, RT, 12h | 75–80 | ≥98% |
Q. How can the purity and structural integrity of the compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole-CH at δ 2.4 ppm) and -NMR (e.g., thiazole-C=O at ~170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column, acetonitrile/water gradient (60:40 to 90:10), and UV detection at 254 nm .
- Mass Spectrometry (HR-MS) : Verify molecular weight (e.g., [M+H] at m/z 400.12 for CHNOS) .
Critical Note : Cross-validate with elemental analysis (C, H, N, S) to rule out solvent residues .
Advanced Research Questions
Q. What experimental models are appropriate for assessing the compound’s efficacy as a p38 MAPK inhibitor?
Methodological Answer:
- In Vitro Kinase Assays :
- Use recombinant p38α/p38β isoforms with ATP-competitive ELISA kits. IC values (e.g., 7.1 nM for p38α, 200 nM for p38β) are determined via dose-response curves (0.1–1000 nM compound concentration) .
- Include positive controls (e.g., SB203580) and measure TNF-α suppression in LPS-stimulated macrophages .
- In Vivo Models :
Q. How can crystallographic data resolve structural ambiguities in the compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., DMSO/ether). Use SHELX-TL for structure refinement .
- Key Parameters :
- Space group: Triclinic (for derivatives), .
- Confirm intramolecular interactions (e.g., thiazole N–H⋯O=C hydrogen bonds) and torsional angles (<5° deviation from ideal geometry) .
Critical Analysis : Compare experimental bond lengths/angles with DFT-optimized structures to identify conformational strain .
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in vitro) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and positive benchmarks (e.g., TAK-715’s TNF-α suppression in RAW264.7 cells) .
- Meta-Analysis : Use tools like Prism to aggregate dose-response data and calculate weighted IC values .
Q. Example Workflow :
Replicate conflicting studies under identical conditions.
Perform statistical analysis (ANOVA, p < 0.05) to identify outliers.
Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
